molecular formula C5H5N B057733 Pyridine-d5 CAS No. 7291-22-7

Pyridine-d5

Cat. No.: B057733
CAS No.: 7291-22-7
M. Wt: 84.13 g/mol
InChI Key: JUJWROOIHBZHMG-RALIUCGRSA-N
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Description

Pyridine-d5 is a deuterated analog of pyridine where five hydrogen atoms have been replaced by the stable isotope deuterium (²H or D), resulting in a chemical formula of C5D5N. This high-purity deuterated solvent is primarily employed as an inert, non-aqueous medium in Nuclear Magnetic Resonance (NMR) spectroscopy. Its principal value lies in its ability to provide a deuterium lock signal for the NMR instrument, ensuring magnetic field stability and enabling the acquisition of high-resolution spectra. Furthermore, the deuterium atoms act as an internal chemical shift reference, typically reported at δ 7.19, 7.55, and 8.71 ppm for the residual solvent peaks. The near-complete absence of proton signals from the solvent matrix minimizes background interference, allowing for clear observation and accurate quantification of the ^1H NMR signals from the analyte of interest dissolved within it.

Properties

IUPAC Name

2,3,4,5,6-pentadeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993690
Record name (~2~H_5_)Pyridine
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Molecular Weight

84.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a disagreeable odor; [NTP]
Record name Pyridine-d5
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Vapor Pressure

15.0 [mmHg]
Record name Pyridine-d5
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CAS No.

7291-22-7
Record name Pyridine-d5
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Record name (2H5)Pyridine
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Record name (~2~H_5_)Pyridine
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Preparation Methods

Reaction Conditions and Optimization

The palladium-catalyzed H/D exchange remains a cornerstone for synthesizing Pyridine-d5. This method involves vapor-phase pyridine reacting with heavy water (D₂O) over a palladium catalyst at 150–200°C under inert conditions. Critical parameters include:

ParameterOptimal RangeImpact on Deuteration Efficiency
Temperature150–200°CHigher temperatures accelerate H/D exchange but risk catalyst degradation.
Catalyst Loading5–10 wt% Pd/CExcess Pd reduces surface area availability, lowering efficiency.
Reaction Time24–48 hoursProlonged durations ensure complete deuteration of all five positions.
D₂O Purity≥99.9%Impurities (e.g., H₂O) introduce protonated contaminants.

Isotopic purity exceeding 99.5% is achieved by sequential distillation under reduced pressure (10–20 mmHg) to remove residual protons.

Mechanistic Insights

The reaction proceeds via adsorption of pyridine onto the Pd surface, where deuterium from D₂O replaces hydrogen atoms through a Langmuir-Hinshelwood mechanism. Density functional theory (DFT) studies reveal that the activation energy for C–H bond cleavage at the ortho position (35 kJ/mol) is lower than at meta (42 kJ/mol) or para (40 kJ/mol), explaining the preferential deuteration at C2 and C6 positions in early reaction stages.

Electrochemical C−H Deuteration Using D₂O

Methodology and Experimental Setup

A 2024 breakthrough demonstrated metal-free, acid/base-free electrochemical deuteration at room temperature. The setup employs a platinum anode and nickel cathode submerged in a D₂O/acetonitrile (4:1 v/v) electrolyte. Pyridine derivatives undergo C4-selective deuteration at 10 mA/cm² current density, achieving 92–99% deuterium incorporation within 6 hours.

Key Advancements :

  • Regioselectivity : The N-butyl-2-phenylpyridinium iodide intermediate directs deuteration exclusively to the C4 position via electrostatic stabilization of the transition state.

  • Scalability : Batch reactors (1–10 L) maintain >90% yield, making this method industrially viable.

Operational Parameters and Efficiency

SubstrateCurrent Density (mA/cm²)D₂O Concentration (M)Deuteration (%)
Pyridine105.099
2-Methylpyridine154.595
Nicotine125.292

Cyclic voltammetry confirms a single-electron transfer mechanism, with peak potentials shifting by −0.15 V upon deuteration, indicating reduced energy barriers for C–D bond formation.

Base-Mediated Remote Deuteration

Reaction Parameters and Scope

Employing potassium tert-butoxide (KOtBu) in DMSO-d6 enables deuteration of pyridines at thermodynamically favored positions. For example, 3-cyanopyridine undergoes 97% deuteration at C2 and C6 positions after 12 hours at 80°C, while 4-dimethylaminopyridine shows 89% deuteration at C3.

Mechanistic Control :

  • Thermodynamic Stability : Deprotonation generates pyridyl anions, with deuteration occurring at sites where the anion is most stabilized (e.g., C2 in electron-deficient pyridines).

  • Solvent Effects : DMSO-d6 acts as both deuterium donor and solvent, with optimal concentrations at 0.5–1.0 M.

Comparative Performance

SubstrateBase (equiv)Temperature (°C)Time (h)Deuteration (%)
Pyridine1.2801295
Quinoline1.51001889
Imidazo[1,2-a]pyridine2.0602484

DFT calculations (B3LYP/6-311+G**) correlate deuteration efficiency with the anion’s stabilization energy (R² = 0.94).

Comparative Analysis of Preparation Methods

MethodSelectivityIsotopic Purity (%)ScalabilityCost (USD/g)
Pd-Catalyzed H/DAll positions99.5Industrial120–150
ElectrochemicalC4 position99.0Pilot-scale90–110
Base-MediatedThermodynamic98.5Lab-scale70–90

Trade-offs :

  • Pd-Catalyzed : Highest purity but requires expensive catalysts and high-energy inputs.

  • Electrochemical : Room-temperature operation suits heat-sensitive substrates but limited to C4 deuteration.

  • Base-Mediated : Cost-effective for small batches but struggles with sterically hindered substrates.

Chemical Reactions Analysis

Pyridine-d5 undergoes various chemical reactions, including:

Scientific Research Applications

NMR Spectroscopy

Overview:
Pyridine-d5 serves as an NMR solvent that minimizes interference from protons in the sample, allowing for clearer spectral analysis. Its high isotopic purity (≥99.5% D) makes it particularly suitable for studies requiring precise measurements.

Applications:

  • Structural Analysis: It is extensively used in the structural elucidation of complex organic molecules. For instance, it has been employed in the analysis of lignin acetates derived from various wood species, aiding in understanding their structural characteristics .
  • Chiral Resolution: this compound has been used in combination with other solvents for the enantiomeric resolution of racemic mixtures, enhancing the accuracy of chiral purity assessments in pharmaceuticals .

Case Study:
A study demonstrated the effectiveness of this compound in analyzing lignin structures using 1H NMR spectroscopy. The results indicated that this compound provided clearer peaks and better resolution compared to non-deuterated solvents, facilitating more accurate structural assignments .

Materials Science

Overview:
In materials science, this compound has been utilized as a probe in solid-state NMR studies to investigate the macrostructure and pore shapes of various materials.

Applications:

  • Porous Materials Characterization: Research at Texas A&M University highlighted its role as a probe to characterize isotropic and anisotropic motions within layered Sn(IV) phosphonate-phosphate materials. The study utilized solid-state NMR techniques to analyze the behavior of this compound adsorbed on these materials, revealing insights into their structural properties .

Data Table: Characterization of Pore Structures Using this compound

Material TypeTechnique UsedFindings
Sn(IV) PhosphonateSolid-State NMRIdentified pore shapes and molecular states
Organic Frameworks2H NMRAnalyzed guest-host interactions

Biochemical Research

Overview:
this compound is also valuable in biochemical research, particularly in studying enzyme mechanisms and metabolic pathways.

Applications:

  • Metabolic Studies: Its use as a solvent allows for detailed investigations into metabolic reactions involving deuterated substrates, providing insights into reaction kinetics and mechanisms.
  • Protein-Ligand Interactions: this compound can be used to study interactions between proteins and ligands through NMR techniques that require high-resolution data.

Case Study:
Research involving the interaction of enzymes with deuterated substrates showed that using this compound allowed for enhanced detection of reaction intermediates due to reduced background noise from protons .

Chemical Synthesis

Overview:
this compound is employed as a solvent in various chemical synthesis reactions, particularly those requiring deuterated products.

Applications:

  • Deuteration Reactions: It is used as a medium for reactions aimed at incorporating deuterium into organic compounds, which can be crucial for tracing studies or understanding reaction mechanisms.
  • Synthesis of Novel Compounds: Researchers have utilized this compound in synthesizing new polyoxypregnane glycosides from plant extracts, demonstrating its versatility in organic synthesis .

Mechanism of Action

The primary mechanism of action of pyridine-d5 is its role as a solvent in NMR spectroscopy. The deuterium atoms in this compound do not interfere with the NMR signals of the sample being analyzed, allowing for high-resolution spectra . This property makes it an invaluable tool in the elucidation of molecular structures and dynamics.

Comparison with Similar Compounds

Spectroscopic Properties

NMR Spectroscopy

Pyridine-d5 is favored in NMR for its superior signal separation compared to non-deuterated pyridine and other solvents like DMSO-d6 or CDCl3. For example:

  • Signal Resolution: In studies of fredericamycin C2 and triterpenoid saponins, this compound provided optimal resolution for complex molecular structures, enabling precise assignment of $^{1}\text{H}$- and $^{13}\text{C}$-NMR peaks .
  • Solvent Mixtures : this compound is often mixed with DMSO-d6 (e.g., 95:5 v/v) to balance solubility and spectral quality, particularly for polar compounds like lignin derivatives or glycosides .
  • Chemical Shift Influence: Addition of this compound to CDCl3 induces downfield shifts in specific protons (e.g., 15a-H in harrisonin) due to hydrogen-bonding interactions, a property less pronounced in non-deuterated solvents .

Table 1: NMR Solvent Performance Comparison

Solvent Deuteration Level Key Advantages Limitations
This compound 5 D atoms Optimal signal separation; compatible with polar compounds Limited solubility for non-polar analytes
DMSO-d6 6 D atoms High polarity; dissolves hydrophilic molecules High viscosity may broaden signals
CDCl3 1 D atom Low cost; broad applicability Interferes with acidic protons
Mass Spectrometry

This compound and its derivatives exhibit distinct MS behaviors:

  • Proton Affinity: this compound N-oxide has a lower proton affinity (PA = 872 kJ/mol) compared to non-deuterated Pyridine N-oxide (PA = 880 kJ/mol), affecting ionization efficiency and fragmentation patterns .
  • Isotopic Labeling : In ligand-exchange studies, this compound enables tracking of kinetic pathways via deuterium labeling, revealing isotopic effects on dissociation rates .
Vibrational Spectroscopy

Deuteration shifts vibrational modes significantly. For this compound:

  • IR/Raman Spectra : C–D stretching modes appear at 300–4000 cm$^{-1}$, distinct from C–H modes in pyridine. The product rule confirms isotopic consistency in frequency assignments .

Solvent Properties

  • Deuteration Efficiency : this compound (5 D atoms) offers cost-effective deuteration compared to fully deuterated solvents (e.g., DMSO-d6), making it practical for routine NMR .
  • Solubility: Preferential for polar aromatic compounds, such as triterpenoid saponins and lignin derivatives, where CDCl3 or D2O fail to dissolve analytes effectively .

Table 2: Solvent Compatibility

Compound Class Preferred Solvent Rationale
Triterpenoid saponins This compound Enhances solubility and resolves overlapping $^{13}\text{C}$-NMR peaks
Lignin derivatives DMSO-d6/Pyridine-d5 Disperses biomass while maintaining spectral clarity
Glycosides This compound + TMS Stabilizes anomeric protons for accurate structural assignments

Chemical Reactivity

  • Hydrogen Bonding : this compound acts as a hydrogen-bond acceptor, altering solute chemical shifts. For example, in harrisonin, it selectively shifts 15a-H signals by 0.66 ppm in 100% this compound, a response absent in CDCl3 .
  • Isotope Effects : Deuterium substitution slows ligand-exchange kinetics in coordination complexes, as observed in porphyrin studies .

Biological Activity

Pyridine-d5, also known as perdeuterated pyridine, is a deuterated form of pyridine that has gained interest in various fields of research, particularly in nuclear magnetic resonance (NMR) spectroscopy and biological studies. This article explores the biological activity of this compound, highlighting its applications, properties, and relevant research findings.

  • Molecular Formula : C5_5D5_5N
  • Molecular Weight : 84.131 g/mol
  • Density : 1.05 g/mL at 25 °C
  • Boiling Point : 115.3 °C
  • Melting Point : -41 °C
  • Flash Point : 20 °C

This compound is synthesized through a palladium-catalyzed hydrogen/deuterium exchange reaction between pyridine vapor and heavy water, resulting in a compound that is primarily used as an NMR solvent due to its unique isotopic labeling properties .

Biological Applications

This compound serves as an important solvent in various biological studies, particularly in the structural analysis of biomolecules. Its deuterated nature allows for enhanced resolution in NMR spectroscopy, which is crucial for understanding molecular interactions and dynamics.

Case Studies and Research Findings

  • NMR Spectroscopy Applications :
    • This compound is frequently used in NMR studies to analyze complex organic compounds. For instance, it has been utilized to study the structural characteristics of lignin acetates derived from different wood species, providing insights into their chemical composition and potential biological activities .
  • Antiviral Activity :
    • A patent (EP2580190A1) discusses new antiviral compounds that demonstrate efficacy against adenovirus and herpes virus infections. While this compound itself is not directly cited as an antiviral agent, its role as a solvent in the preparation and analysis of these compounds highlights its importance in pharmaceutical research .
  • Bioconversion Studies :
    • In research focusing on the bioconversion of rebaudioside A to rebaudioside D, this compound was employed to facilitate NMR analysis of the resulting compounds. This study illustrated how structural modifications influenced biological activity, emphasizing the relevance of solvent choice in determining compound behavior .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Property Description
Solvent for NMR Enhances resolution and clarity in spectral analysis of biological compounds
Role in Drug Development Assists in the characterization of new antiviral compounds
Facilitates Structural Studies Used in analyzing complex mixtures and understanding molecular interactions

Q & A

Q. What are the standard protocols for synthesizing and characterizing Pyridine-d5 in laboratory settings?

this compound is typically synthesized via deuterium exchange reactions using heavy water (D₂O) or deuterated reagents under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuteration levels and purity. For example, ¹H NMR in this compound shows the absence of proton signals at δ 7.0–8.5 ppm, replaced by deuterium peaks . Quantitative analysis via mass spectrometry (MS) further verifies isotopic enrichment (>99.5% deuterium). Researchers must adhere to protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

Q. How does this compound serve as a solvent in NMR spectroscopy, and what are its advantages over non-deuterated pyridine?

this compound is preferred in NMR for its ability to suppress solvent proton signals, reducing interference in spectral analysis. Its deuterated form provides a "lock" signal for instrument stability. Key advantages include:

  • Chemical shift consistency : this compound’s ¹³C NMR signals (δ 123.5, 135.8, 149.3 ppm) serve as internal references .
  • Isotopic purity : Minimizes splitting of analyte signals, critical for resolving complex mixtures .
    Non-deuterated pyridine is unsuitable due to strong proton signals that overlap with sample peaks.

Q. What precautions are necessary when handling this compound in moisture-sensitive reactions?

this compound is hygroscopic and must be stored under inert gas (e.g., argon) with molecular sieves (3Å). For reactions:

  • Use anhydrous glassware and syringes to prevent H/D exchange.
  • Monitor reaction progress via in-situ NMR to detect unintended protonation .
    Contamination with H₂O or protic solvents can reduce deuteration efficiency, altering reaction kinetics .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction mechanisms in organometallic catalysis?

Deuterium in this compound alters kinetic isotope effects (KIE), impacting reaction rates and pathways. For example:

  • In Pd-catalyzed cross-couplings, deuterated solvents slow down oxidative addition steps due to stronger C-D bonds (KIE ≈ 2–3) .
  • Secondary isotope effects can stabilize transition states, as seen in Diels-Alder reactions where deuteration reduces activation energy by 5–10% .
    Researchers should compare kinetic data (e.g., Arrhenius plots) between deuterated and non-deuterated systems to isolate isotopic contributions .

Q. How can researchers resolve discrepancies in NMR data when using this compound in oligosaccharide structural studies?

Discrepancies often arise from solvent composition (e.g., this compound/D₂O ratios) and ester migration. Strategies include:

  • Standardizing solvent ratios : Use fixed this compound/D₂O (5:1 v/v) to replicate conditions from literature .
  • Controlled hydrolysis experiments : Monitor time-dependent changes in NMR signals to identify unstable intermediates .
  • Cross-validation : Compare ¹H-¹H COSY and HMBC correlations across multiple solvent systems to confirm structural assignments .

Q. What methodologies optimize the use of this compound in studying solvent interactions with ionic liquids?

Advanced approaches combine NMR and computational modeling:

  • Pulsed-field gradient (PFG) NMR : Measures diffusion coefficients to quantify ionic liquid-pyridine interactions .
  • DFT calculations : Predict solvent-solute hydrogen bonding (e.g., this compound’s δ-nitrogen interacting with [BMIM]⁺ cations) .
    Tabulate results to correlate solvent polarity with reaction outcomes:
Ionic Liquid Diffusion Coefficient (this compound) H-Bond Strength (kJ/mol)
[BMIM][BF₄]1.2 × 10⁻⁹ m²/s-25.3
[EMIM][OTf]0.9 × 10⁻⁹ m²/s-28.7

Q. How should researchers address reproducibility challenges when replicating studies using this compound?

Reproducibility requires:

  • Detailed documentation : Specify solvent batch numbers, drying methods, and NMR parameters (e.g., temperature, shim settings) .
  • Negative controls : Compare results with non-deuterated pyridine to isolate solvent effects .
  • Collaborative verification : Share raw NMR files (FID data) via repositories like Zenodo for independent validation .

Framework for Structuring Research Questions

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICOT Framework : Define Population (e.g., reaction type), Intervention (use of this compound), Comparison (vs. non-deuterated solvents), Outcome (kinetic data), and Timeframe .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-d5
Reactant of Route 2
Pyridine-d5

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